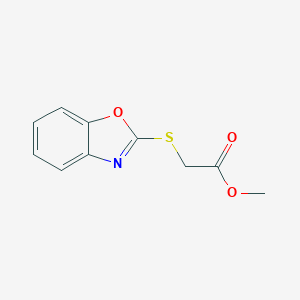
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate
Vue d'ensemble
Description
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzoxazole derivatives, which have been extensively studied for their therapeutic properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate is not fully understood. However, studies have suggested that this compound may exert its pharmacological effects through various mechanisms. One of the proposed mechanisms is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are involved in the production of inflammatory mediators. Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has also been shown to inhibit the production of reactive oxygen species (ROS), which play a key role in oxidative stress-induced inflammation.
Effets Biochimiques Et Physiologiques
Studies have shown that Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exhibits significant biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has also been shown to reduce the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate in lab experiments is its high potency and selectivity. This compound exhibits potent anti-inflammatory, analgesic, and antipyretic activities at low concentrations. However, one of the major limitations of using this compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the research on Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate. One of the major future directions is the development of novel derivatives with improved solubility and efficacy. Another future direction is the investigation of the potential applications of this compound in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential adverse effects.
Méthodes De Synthèse
The synthesis of Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate can be achieved through a multi-step reaction process. The first step involves the condensation of 2-aminophenol and chloroacetic acid to form 2-(2-carboxyethyl)benzoxazole. The second step involves the reaction of 2-(2-carboxyethyl)benzoxazole with thionyl chloride to form 2-(2-chloroethyl)benzoxazole. The final step involves the reaction of 2-(2-chloroethyl)benzoxazole with sodium methoxide and methyl iodide to form Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate.
Applications De Recherche Scientifique
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate has been extensively studied for its potential applications in various fields. One of the major applications of this compound is in the field of medicinal chemistry. Studies have shown that Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate exhibits significant anti-inflammatory, analgesic, and antipyretic activities. This compound has also been shown to possess potent antioxidant and antimicrobial properties.
Propriétés
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3S/c1-13-9(12)6-15-10-11-7-4-2-3-5-8(7)14-10/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBEDJPDEINGEHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50358508 | |
| Record name | methyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1,3-benzoxazol-2-ylsulfanyl)acetate | |
CAS RN |
73824-26-7 | |
| Record name | methyl (1,3-benzoxazol-2-ylsulfanyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50358508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



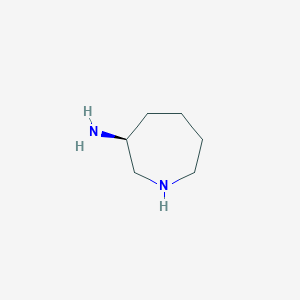

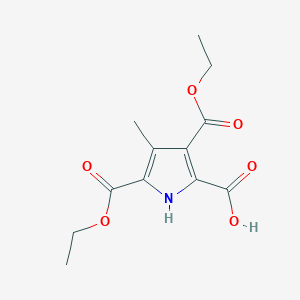
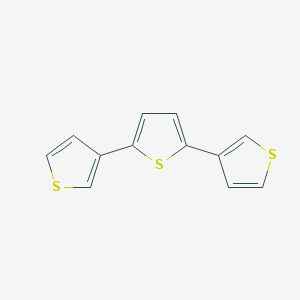
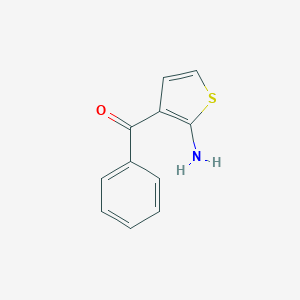
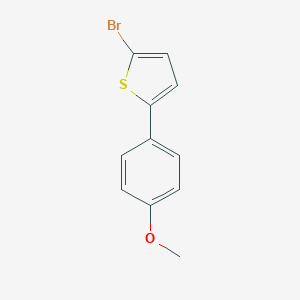
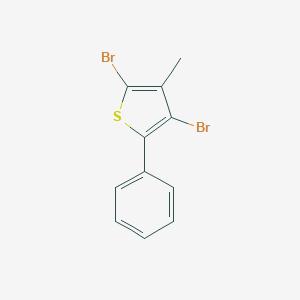
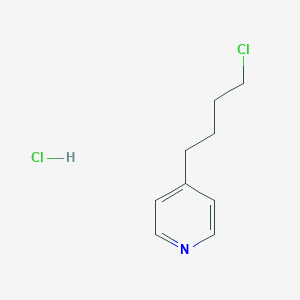
![5,6,7,8-Tetrahydro-4H-cyclohepta[b]thiophene-2-carboxylic acid](/img/structure/B186762.png)

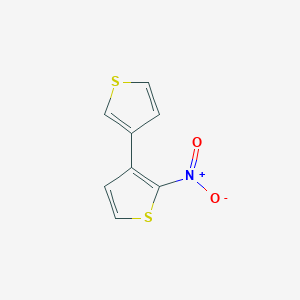
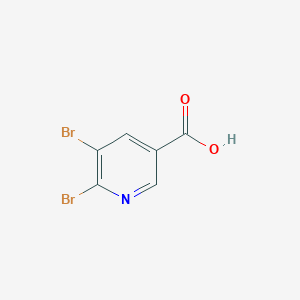
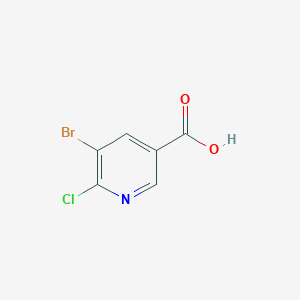
![2,3,5-Tribromothieno[3,2-b]thiophene](/img/structure/B186773.png)